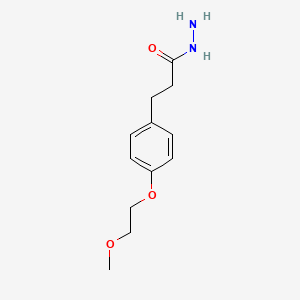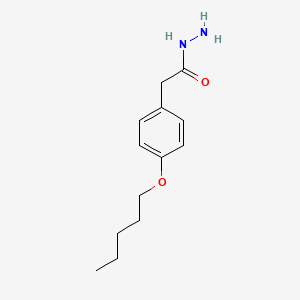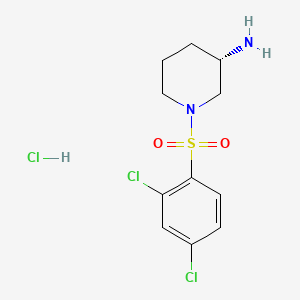
2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetohydrazide is an organic compound with the molecular formula C10H12F3NO. This compound is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to an acetohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetohydrazide typically involves the following steps:
Formation of 2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetic acid: This is achieved by reacting 4-(2,2,2-trifluoroethoxy)benzene with acetic acid under acidic conditions.
Conversion to Acetohydrazide: The 2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetic acid is then reacted with hydrazine hydrate to form the desired acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same steps as in laboratory preparation, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The acetohydrazide moiety can form hydrogen bonds with biological targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2,2,2-Trifluoroethoxy)phenyl)ethylaMine: Similar in structure but with an ethylamine group instead of an acetohydrazide.
4-(2,2,2-Trifluoroethoxy)phenylacetic acid: Contains a carboxylic acid group instead of an acetohydrazide.
Uniqueness
2-(4-(2,2,2-Trifluoroethoxy)phenyl)acetohydrazide is unique due to the presence of both the trifluoroethoxy and acetohydrazide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propiedades
IUPAC Name |
2-[4-(2,2,2-trifluoroethoxy)phenyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)6-17-8-3-1-7(2-4-8)5-9(16)15-14/h1-4H,5-6,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNVWBQVBHGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














